1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-5-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: It may be explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound can be used in the development of corrosion inhibitors and other protective coatings for metals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Similar in having an amino and mercapto group but differs in the triazole ring structure.
3-Amino-5-mercapto-1,2,4-triazole Schiff Bases: These compounds have similar functional groups but are derived from different parent structures.
Uniqueness
1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups and the presence of a chloropropanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClNOS |
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Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2 |
InChI Key |
ZNCAGQKJWJYKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S)C(=O)CCCl |
Origin of Product |
United States |
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